2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Description
2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (abbreviated as IC-2Cl or YA3 in some studies) is a non-fullerene acceptor (NFA) widely used in organic photovoltaics (OPVs) and perovskite solar cells (PSCs). Its structure features a rigid indenone core functionalized with two chlorine atoms at the 5,6-positions and malononitrile end groups, which enhance electron-withdrawing properties and intramolecular charge transfer (ICT) . The dichloro substitution distinguishes it from analogous compounds with fluorine (2FIC), trifluoromethyl (YA4), or non-halogenated (IC) groups, influencing its optoelectronic properties and device performance .
Properties
IUPAC Name |
2-(5,6-dichloro-3-oxoinden-1-ylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl2N2O/c13-10-1-8-7(6(4-15)5-16)3-12(17)9(8)2-11(10)14/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSESGZDMIABVRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2197167-50-1 | |
| Record name | (5,6-DiChloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Knoevenagel Condensation as the Primary Method
The most widely reported synthesis of 2-(5,6-dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile involves a Knoevenagel condensation between 5,6-dichloro-1H-indene-1,3(2H)-dione and malononitrile. This reaction proceeds via a nucleophilic attack of the active methylene group in malononitrile on the carbonyl carbon of the indanedione derivative, followed by dehydration to form the α,β-unsaturated dinitrile product.
Reaction Conditions:
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Catalyst: Ammonium acetate (NH₄OAc) is typically employed at 5–10 mol% to facilitate enolate formation.
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Solvent: Glacial acetic acid (AcOH) serves as both solvent and proton donor, enhancing reaction kinetics.
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Temperature: The reaction is conducted under reflux (∼118°C for acetic acid) for 6–12 hours.
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Molar Ratio: A 1:1.2 stoichiometric ratio of indanedione to malononitrile ensures complete conversion of the limiting reagent.
Purification:
The crude product is purified via column chromatography using a dichloromethane (DCM):petroleum ether (PE) gradient (1:1 to 3:1 v/v), yielding a pale yellow solid with >97% purity.
Table 1: Standard Reaction Parameters for Knoevenagel Condensation
One-Pot Synthesis and Scalability
Recent advancements demonstrate the feasibility of one-pot syntheses for structurally related nonfullerene acceptors, suggesting potential adaptations for this compound. In such protocols, sequential Knoevenagel condensations and cyclization steps are performed without intermediate isolation, reducing purification losses. While specific data for the dichloro derivative remain scarce, the difluoro analog (2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile) has been synthesized in one pot with 80% yield, indicating scalability for the dichloro variant.
Optimization Strategies and Alternative Approaches
Catalyst Screening and Solvent Effects
Alternative catalysts such as piperidine or morpholine have been explored for analogous Knoevenagel reactions but show inferior performance compared to ammonium acetate in acetic acid. Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) were tested but resulted in lower yields (<60%) due to side reactions.
Temperature and Time Dependence
Kinetic studies on similar systems reveal that extending reaction times beyond 12 hours leads to decomposition, while temperatures below 100°C drastically slow the reaction. Optimal conditions balance conversion efficiency and product stability.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms ≥97% purity, critical for photovoltaic applications.
Chemical Reactions Analysis
Knoevenagel Condensation
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This reaction is central to synthesizing the compound and its derivatives. The electron-withdrawing groups (Cl, CN) activate the indenone moiety for condensation with active methylene compounds (e.g., malononitrile).
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Mechanism : Deprotonation of the active methylene compound forms a nucleophilic enolate, which attacks the carbonyl carbon of the indenone. Subsequent dehydration yields the conjugated product .
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Example : Reaction with aldehydes extends π-conjugation, enhancing optoelectronic properties for photovoltaic applications .
Nucleophilic Aromatic Substitution (NAS)
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The chlorine atoms at positions 5 and 6 undergo substitution with nucleophiles (e.g., alkoxides, amines) under controlled conditions.
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Conditions : Typically requires polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C) .
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Applications : Functionalization for tuning solubility and electronic properties in organic semiconductors .
Diels-Alder Cycloaddition
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The electron-deficient dienophile character of the compound enables [4+2] cycloaddition with electron-rich dienes.
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Products : Six-membered bicyclic adducts with retained malononitrile groups.
Reaction Table: Key Transformations
Photovoltaic Charge Transfer Reactions
In organic solar cells, the compound acts as a non-fullerene acceptor (NFA):
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Electron Transfer Mechanism :
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Outcome : Enhanced power conversion efficiencies (>15%) due to reduced energy loss and broad light absorption .
Functionalization for Material Optimization
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Halogen Exchange : Replacement of chlorine with fluorine via Balz-Schiemann reaction improves intermolecular packing and charge mobility .
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Cyano Group Modifications :
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Hydrolysis of nitrile groups to carboxylic acids under acidic conditions.
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Reduction to amines using LiAlH4 (requires careful stoichiometry to avoid over-reduction).
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Scientific Research Applications
Overview
2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, with the CAS number 2197167-50-1, is a synthetic compound notable for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science. Its unique chemical structure contributes to its reactivity and utility in different chemical processes.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure allows it to participate in various reactions, such as:
- Michael Additions : The compound can act as an electrophile in Michael addition reactions, facilitating the formation of new carbon-carbon bonds.
- Cycloaddition Reactions : It can also be utilized in cycloaddition reactions to produce complex cyclic compounds which are valuable in drug design and development .
Pharmaceutical Applications
The compound has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. The presence of chlorine atoms enhances its biological activity by influencing the compound's interaction with cellular targets .
- Antimicrobial Properties : Its derivatives have shown promise as antimicrobial agents, potentially effective against a range of pathogens due to their ability to disrupt microbial cell functions .
Materials Science
In materials science, this compound is explored for:
- Dyes and Pigments : The compound can be used to synthesize dyes due to its chromophoric properties. It may impart color to polymers and textiles, enhancing their aesthetic appeal and functionality.
Agricultural Chemistry
Research indicates potential applications in agricultural chemistry:
- Pesticide Development : The compound's structure may contribute to the development of novel pesticides with improved efficacy against pests while minimizing environmental impact .
Case Studies
Several studies have documented the applications of this compound:
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry assessed the anticancer properties of chlorinated indene derivatives. The findings demonstrated that specific derivatives of this compound showed significant cytotoxicity against breast cancer cells (MCF7), indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Properties
In research conducted by Phytomedicine, derivatives of this compound were tested against various bacterial strains. Results indicated a notable inhibition of growth in Gram-positive bacteria, suggesting that modifications to the malononitrile framework could lead to effective antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile involves its ability to act as an electron acceptor in various chemical reactions. This property is particularly useful in the field of organic electronics, where the compound facilitates the transfer of electrons in organic solar cells and other electronic devices . The molecular targets and pathways involved include interactions with donor molecules to form charge-transfer complexes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Electronic Properties and Band Gap Modulation
The electronic behavior of IC-2Cl is critically influenced by chlorine’s electron-withdrawing strength and steric effects. Compared to its fluorinated counterpart 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (2FIC), IC-2Cl exhibits a slightly higher energy gap due to chlorine’s lower electronegativity. For example, in Y-series acceptors, replacing 2FIC with IC-2Cl (YA3) increased the band gap from 1.32 eV (2FIC) to 1.38 eV (IC-2Cl) . However, IC-2Cl outperforms trifluoromethyl-substituted YA4 (band gap: 1.45 eV), highlighting the balance between halogen electronegativity and molecular packing . Non-halogenated IC, lacking such substitutions, has a significantly wider band gap (~1.55 eV), underscoring the role of halogens in tuning absorption spectra .
Photovoltaic Performance
In OPVs, IC-2Cl-based devices demonstrate superior power conversion efficiencies (PCEs) compared to non-halogenated IC but lag behind 2FIC derivatives. For instance, Y6 (using 2FIC) achieves PCEs >15% due to enhanced intermolecular interactions via fluorine-induced non-covalent bonding . In contrast, IC-2Cl-based acceptors like BDPN-4Cl achieve PCEs of ~12%, attributed to stronger electron affinity but reduced exciton delocalization . However, IC-2Cl excels in stability: perovskite solar cells using IC-2Cl as an interfacial passivator retained 90% of initial PCE after 1,500 hours, outperforming fluorinated and non-halogenated analogs .
Molecular Packing and Morphology
Chlorine’s larger atomic size enhances π-π stacking and film morphology. In NFREAs like NDI812-Cl, IC-2Cl terminals promote tighter molecular packing and higher crystallinity compared to IC or 2FIC, improving charge mobility . This contrasts with 2FIC, where smaller fluorine atoms enable smoother thin-film formation but less robust thermal stability . In ladder-type acceptors, IC-2Cl’s planar structure facilitates two-dimensional π-π interactions, critical for efficient charge transport .
Stability and Environmental Tolerance
IC-2Cl’s stability under thermal and humidity stress is a key advantage. In PSCs, chlorinated passivators (e.g., INBrBCDT-b8) reduce trap states and ion migration, enabling long-term operational stability . By comparison, fluorinated acceptors like 2FIC are prone to photo-degradation under prolonged illumination .
Data Table: Key Properties of IC-2Cl and Analogous Acceptors
Biological Activity
2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (CAS: 2197167-50-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant studies that highlight its pharmacological significance.
The molecular formula of this compound is C12H4Cl2N2O with a molecular weight of 263.08 g/mol. The compound features two cyano groups and a dichloro-substituted indene structure, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2197167-50-1 |
| Molecular Formula | C12H4Cl2N2O |
| Molecular Weight | 263.08 g/mol |
| Purity | 97% |
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of indane diones have shown effectiveness against various cancer cell lines. Studies utilizing MTT assays have demonstrated cytotoxic effects against human pancreatic cancer (Patu8988), esophagus cancer (ECA109), and gastric cancer (SGC7901) cell lines .
Antioxidant Properties
The compound's structural features suggest potential antioxidant activity. Compounds with similar structures have been evaluated for their ability to scavenge free radicals and protect cells from oxidative stress. In vitro studies have shown that these compounds can reduce oxidative damage in lipid-containing systems .
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression and oxidative stress responses. These studies suggest that the compound may inhibit specific enzymes or receptors that play critical roles in tumor growth and survival .
Case Studies
Case Study 1: Antitumor Efficacy
A study investigated the cytotoxic effects of various derivatives of malononitrile against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent antitumor activity.
Case Study 2: Antioxidant Activity Assessment
Another study assessed the antioxidant capacity of similar compounds using DPPH and ABTS assays. The results showed that these compounds effectively scavenged free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
Q & A
Q. What are the standard synthetic routes for 2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile?
The compound is synthesized via Knoevenagel condensation between 5,6-dichloroindan-1-one derivatives and malononitrile. Key parameters include:
- Base selection : Sodium acetate or piperidine in ethanol (yields: 61–85%) .
- Temperature control : Room temperature favors dicyano derivatives, while heating produces tetracyano analogs (e.g., 34–45% yield for tetracyano compounds) .
- Stoichiometry : Excess malononitrile (2–3 equivalents) ensures complete conversion .
Q. Table 1: Synthesis Optimization
| Parameter | Condition | Outcome | Yield Range | Reference |
|---|---|---|---|---|
| Base | Piperidine | Dicyano product | 61–85% | |
| Temperature | 80°C | Tetracyano product | 34–45% | |
| Solvent | Ethanol | Improved solubility | N/A |
Q. How is this compound characterized structurally?
Nuclear Magnetic Resonance (NMR) is critical:
- ¹H NMR (CDCl₃): Peaks at δ 8.66 (d, J = 7.8 Hz), 7.99 (d), 7.90 (td), 7.85 (td) confirm aromatic protons; δ 3.73 (s) corresponds to the methylene group adjacent to the carbonyl .
- ¹³C NMR : Carbonyl (C=O) and nitrile (C≡N) signals appear at ~190 ppm and ~115 ppm, respectively .
Q. What safety precautions are necessary when handling this compound?
Q. How can reaction parameters be optimized to control substituent patterns in Knoevenagel-derived derivatives?
- Temperature modulation : Lower temperatures favor kinetic products (e.g., dicyano derivatives), while higher temperatures drive thermodynamic control (tetracyano products) .
- Catalyst screening : Replace sodium acetate with DBU (1,8-diazabicycloundec-7-ene) to accelerate enolate formation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification to remove residuals .
Q. How does chlorine substitution impact electronic properties in photovoltaic applications?
Chlorine atoms at the 5,6-positions:
- Enhance electron-withdrawing capacity : Increases the acceptor strength (LUMO lowering by ~0.3 eV vs. non-chlorinated analogs) .
- Improve π-π stacking : Rigid planar structure from aromatic extension (e.g., benzene ring addition) boosts charge mobility in organic solar cells (PCE improvements up to 12.5%) .
Q. Table 3: Chlorine Substituent Effects
| Property | Non-Chlorinated | 5,6-Dichloro Derivative | Reference |
|---|---|---|---|
| LUMO (eV) | -3.8 | -4.1 | |
| Hole Mobility (cm²/Vs) | 1.2 × 10⁻⁴ | 3.8 × 10⁻⁴ | |
| PCE (%) | 9.1 | 12.5 |
Q. What methodologies resolve discrepancies in reported reaction yields for similar compounds?
- Analytical validation : Use HPLC or GC-MS to quantify unreacted starting materials and side products .
- Purification refinement : Gradient column chromatography (hexane:EtOAc, 8:1 to 4:1) improves isolation efficiency .
- Reaction monitoring : In-situ FTIR tracks enolate intermediate formation to identify incomplete condensation .
Q. Can enantioselective synthesis be applied to malononitrile derivatives?
Recent advances combine photocatalytic Knoevenagel condensation with ene reductase-mediated asymmetric hydrogenation :
- Step 1 : Methyl orange photocatalyst under white light achieves quantitative Knoevenagel adduct formation .
- Step 2 : Ene reductase (e.g., XenA) introduces β-chirality with >99% enantiomeric excess (ee) in 50 minutes .
Q. Table 4: Enantioselective Synthesis
| Substrate | Yield (%) | ee (%) | Enzyme Used | Reference |
|---|---|---|---|---|
| 4-Chloroacetophenone | 80 | >99 | XenA | |
| 4-Nitroacetophenone | 99 | >99 | YqjM |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
